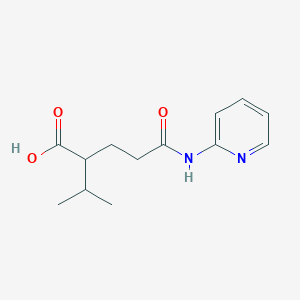![molecular formula C21H24FN3O B4389323 N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B4389323.png)
N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide
説明
N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide, also known as FBE-DMB, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. FBE-DMB is a member of the benzimidazole family, which is known for its diverse biological activities.
作用機序
The mechanism of action of N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and survival. N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting HDACs, N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide can promote the expression of genes that induce apoptosis and inhibit cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide can induce changes in the biochemical and physiological processes of cancer cells. N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide has also been shown to inhibit the expression of certain proteins that are involved in cancer cell survival and proliferation.
実験室実験の利点と制限
One of the major advantages of N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide is its potential as a therapeutic agent for cancer treatment. However, there are also limitations to its use in lab experiments. N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects. Additionally, N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide is a complex molecule that requires specialized equipment and expertise to synthesize and study.
将来の方向性
There are several future directions for research on N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide. One area of focus is the development of more efficient and cost-effective synthesis methods for N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide. Another area of research is the exploration of N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide's potential as a therapeutic agent for other diseases besides cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide and its potential side effects.
科学的研究の応用
N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide has been studied extensively for its potential therapeutic applications. One of the major areas of research is its anticancer properties. Studies have shown that N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide can inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
特性
IUPAC Name |
N-[2-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O/c1-21(2,3)20(26)23-13-12-19-24-17-6-4-5-7-18(17)25(19)14-15-8-10-16(22)11-9-15/h4-11H,12-14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHIQBRKKFRLHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-(4-chlorophenyl)-4-cyano-1H-pyrazol-1-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B4389250.png)


![2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4389266.png)
![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2-fluorophenyl)acetamide](/img/structure/B4389273.png)
![N~2~-ethyl-N~1~-(2-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4389280.png)
![5-[(3,5-dichloro-2-methoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4389281.png)

![2-{[2-bromo-4-(cyclopentyloxy)-5-ethoxybenzyl]amino}-1-butanol hydrochloride](/img/structure/B4389289.png)

![methyl 5-methyl-4-oxo-3-(2-oxo-2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4389310.png)
![N-{2-[(allylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B4389326.png)

![5-bromo-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B4389336.png)